![molecular formula C19H13Br2NO B2858125 (E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol CAS No. 324067-57-4](/img/structure/B2858125.png)
(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, InChI key, and SMILES notation. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors that influence the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and others. It also includes studying the compound’s stability, reactivity, and other chemical characteristics .科学的研究の応用
Photopolymerization Initiators
2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol: can act as a photoinitiator in photopolymerization processes. Photopolymerization is a technique where light energy is used to initiate polymer formation from monomers. This compound, due to its ability to absorb light and initiate polymerization, could be particularly useful in creating polymers for biomedical applications such as tissue engineering scaffolds, drug delivery systems, and the production of 3D hydrogel structures .
Organic Synthesis
In organic synthesis, this compound could serve as a precursor or an intermediate. Its structure, containing a biphenyl moiety and a dibromophenol group, makes it a potential candidate for cross-coupling reactions which are pivotal in the synthesis of complex organic molecules. These reactions could be employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Analytical Chemistry
The compound’s structure suggests potential use as a chromogenic agent in analytical chemistry. Chromogenic agents are compounds that change color in the presence of certain analytes, which can be used for the detection and quantification of ions or molecules in various samples. This could be applied in environmental monitoring, food safety, and clinical diagnostics .
Material Science
In material science, 2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol could be used to modify the properties of materials. For example, it could be incorporated into polymers to enhance their thermal stability, mechanical strength, or to impart specific electronic properties for use in electronic devices or sensors .
Catalysis
This compound might find applications in catalysis, particularly in asymmetric catalysis where the goal is to produce chiral molecules. The biphenyl structure could induce chirality in the resulting products, which is highly desirable in the pharmaceutical industry where the chirality of drug molecules can affect their efficacy and safety .
Molecular Imprinting
Molecular imprinting is a technique used to create polymer matrices with specific binding sites for certain molecules2-[(1E)-({[1,1’-biphenyl]-4-yl}imino)methyl]-4,6-dibromophenol could be used as a template molecule in the imprinting process to create selective sensors or separation media that can recognize and bind specific target molecules .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,4-dibromo-6-[(4-phenylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-16-10-15(19(23)18(21)11-16)12-22-17-8-6-14(7-9-17)13-4-2-1-3-5-13/h1-12,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZTPXOSIYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=C(C(=CC(=C3)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2858042.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2858046.png)
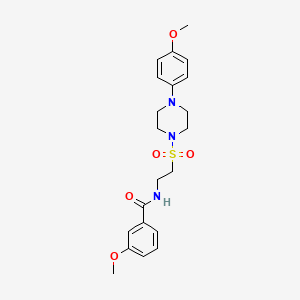
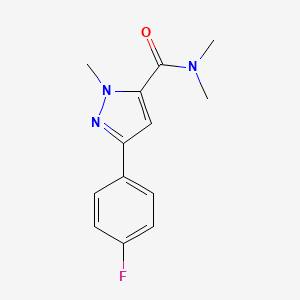
![N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2858052.png)
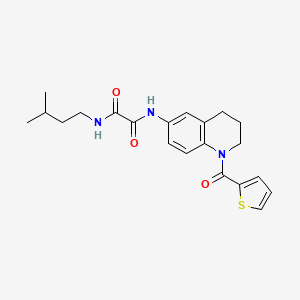
![N-(2,3-dihydro-1H-inden-5-yl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2858054.png)
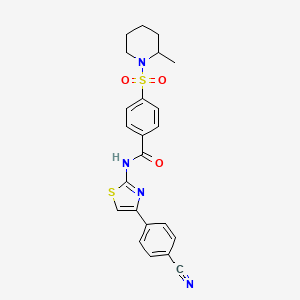
![4,5,6,7-Tetrahydrotriazolo[1,5-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2858057.png)
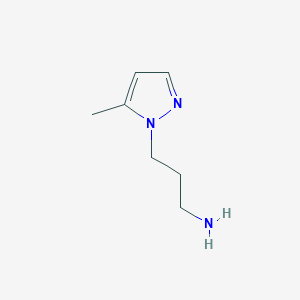
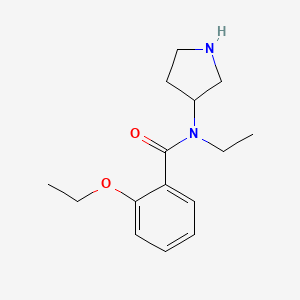


![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2858065.png)